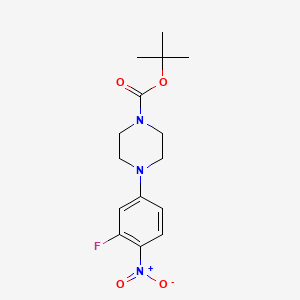

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate

概述

描述

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluoro-nitrophenyl group, and a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-fluoro-4-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents.

化学反应分析

Types of Reactions

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.

Hydrolysis: Acidic or basic conditions, water or aqueous solutions.

Major Products Formed

Reduction: Formation of tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Hydrolysis: Formation of tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid.

科学研究应用

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : Reduction of the nitro group to an amino group.

- Substitution : Replacement of the fluoro group with other nucleophiles.

- Hydrolysis : Conversion of the ester to the corresponding carboxylic acid.

These reactions are pivotal for synthesizing analogs that may exhibit different pharmacological properties.

Medicinal Chemistry

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate has demonstrated potential in drug development due to its interaction with neurotransmitter systems, particularly serotonin receptors (5-HT). Preliminary studies indicate that modifications to its structure can significantly influence receptor selectivity and potency, making it a candidate for developing new therapeutic agents targeting mental health disorders.

Biological Studies

Research involving this compound has focused on its binding affinity to various biological targets. For instance:

- Receptor Interaction Studies : Investigations have shown that alterations in the piperazine structure can modulate binding affinities, enhancing therapeutic profiles for related compounds.

Industrial Applications

In industrial settings, this compound serves as an intermediate for synthesizing specialty chemicals and pharmaceuticals. Its unique chemical properties allow for the development of various derivatives that can be tailored for specific applications in drug formulation.

Case Study 1: Interaction with Serotonin Receptors

A study published in Journal of Medicinal Chemistry explored the interaction of this compound with serotonin receptors. The findings indicated that specific modifications led to increased binding affinity, suggesting potential as a treatment for anxiety disorders.

Case Study 2: Synthesis Optimization for Pharmaceutical Applications

Research documented in Synthetic Communications detailed an optimized synthesis route for producing this compound at scale. The study highlighted adjustments in reaction conditions that improved yield from initial trials, demonstrating its viability for industrial production.

作用机制

The mechanism of action of tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group may interact with enzymes or receptors, leading to changes in their activity. The piperazine ring can also play a role in modulating the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

生物活性

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a piperazine derivative notable for its complex structure and potential biological activities. With a molecular formula of and a molecular weight of 325.34 g/mol, this compound features a tert-butyl group, a piperazine ring, and a 3-fluoro-4-nitrophenyl substituent, which contribute to its unique pharmacological properties and applications in medicinal chemistry.

Chemical Structure

The chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-fluoro-4-nitrobenzene in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions are optimized for yield and purity by adjusting temperature, reaction time, and reagent concentrations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoro-nitrophenyl group may engage with enzymes or receptors, influencing their activity. The piperazine ring enhances the compound's binding affinity and specificity towards biological targets.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Antibacterial Activity : Some derivatives have shown promising antibacterial effects, comparable to standard antibiotics like ciprofloxacin. For instance, related compounds demonstrated IC50 values indicating effective bacterial inhibition .

- Antitumor Activity : The presence of electron-withdrawing groups (like nitro) on the aromatic ring has been linked to enhanced cytotoxicity against cancer cell lines. Studies have shown that modifications in the structure can lead to significant antiproliferative effects .

Antibacterial Activity

In a comparative study, several piperazine derivatives were synthesized and tested for antibacterial properties. The most active compounds exhibited IC50 values ranging from 5 to 10 µM against various bacterial strains, indicating their potential as new antibiotic candidates .

Antitumor Activity

A study focused on the structural activity relationship (SAR) of piperazine derivatives found that compounds with similar frameworks to this compound displayed significant cytotoxicity against human cancer cell lines (e.g., MCF-7). The presence of specific substituents was crucial for enhancing their anticancer properties .

Comparative Biological Activity Table

属性

IUPAC Name |

tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)11-4-5-13(19(21)22)12(16)10-11/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSXRBLLJMNXPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。